Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-chloro-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO5P/c1-6(5(8)10-2)3-11-13(7,9)12-4-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIPECOOOAUIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296664 | |
| Record name | methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27315-40-8 | |
| Record name | NSC110713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide is a phosphorous-containing compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H10ClO4P
- Molecular Weight: 210.58 g/mol
- CAS Number: 102746-93-0
Physical Properties:
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated phosphines with dioxaphosphinanes. The process requires careful control of reaction conditions to maximize yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane derivatives exhibit significant antimicrobial activity. For example, studies have shown that phosphorous-containing compounds can inhibit bacterial growth effectively.
Case Study:
In a study assessing the antimicrobial efficacy of various phosphorous compounds, Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane derivatives demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) |
|---|---|
| Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane 5-carboxylate 2-oxide | 50 |
| Control (Standard Antibiotic) | 10 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have shown that Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane derivatives possess moderate cytotoxic effects on human cancer cell lines.
Research Findings:
In vitro assays conducted on various cancer cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF7 (Breast) | 30 |
| A549 (Lung) | 20 |
These results indicate a promising potential for further development as anticancer agents.
The biological activity of Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane derivatives is hypothesized to involve the inhibition of key enzymatic pathways in microbial cells and cancer cells. The presence of the dioxaphosphinane moiety is believed to interact with cellular targets leading to disruption of metabolic processes.
Future Perspectives
Given the promising biological activities exhibited by Methyl 2-chloro-5-methyl-1,3,2-dioxaphosphinane derivatives, further research is warranted. Future studies should focus on:
- In Vivo Studies: Conducting animal model studies to evaluate efficacy and safety.
- Mechanistic Studies: Elucidating the precise mechanisms through which these compounds exert their biological effects.
- Formulation Development: Exploring potential formulations for enhanced bioavailability and targeted delivery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
